Synthesis of 7'-O-DMT-Morpholino Uracil: An In-depth Technical Guide
Synthesis of 7'-O-DMT-Morpholino Uracil: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway for 7'-O-DMT-morpholino uracil (B121893), a key building block in the construction of phosphorodiamidate morpholino oligomers (PMOs). PMOs are a class of antisense oligonucleotides with significant therapeutic potential, and the efficient synthesis of their monomeric units is crucial for drug development and research applications.[1] This document details the chemical transformations, experimental protocols, and data associated with the synthesis, presented in a format tailored for researchers in the fields of medicinal chemistry, nucleic acid chemistry, and drug development.
Introduction
Morpholino oligonucleotides are synthetic analogs of nucleic acids where the deoxyribose or ribose sugar is replaced by a morpholine (B109124) ring, and the phosphodiester linkage is substituted with a phosphorodiamidate group. This structural modification confers remarkable stability against nucleases and a unique steric-blocking mechanism of action, making them a powerful tool for modulating gene expression.[1] The synthesis of high-purity morpholino monomers, such as 7'-O-DMT-morpholino uracil, is a fundamental prerequisite for the solid-phase synthesis of PMO sequences. The dimethoxytrityl (DMT) group at the 7'-position serves as a crucial protecting group, enabling controlled, stepwise assembly of the oligomer chain.
Overall Synthesis Pathway
The synthesis of 7'-O-DMT-morpholino uracil is a multi-step process that commences with the commercially available nucleoside, uridine (B1682114). The core of the synthesis involves the transformation of the ribose ring into a morpholine ring, followed by the selective protection of the newly formed 7'-hydroxyl group with a dimethoxytrityl (DMT) group.
The key transformations are:
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Oxidative Cleavage: The cis-diol of the ribose moiety in uridine is cleaved to yield a dialdehyde (B1249045) intermediate.
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Reductive Amination: The dialdehyde undergoes intramolecular reductive amination to form the characteristic morpholine ring, resulting in 7'-hydroxy-morpholino uracil.
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Selective 7'-O-DMT Protection: The primary hydroxyl group at the 7'-position of the morpholino ring is selectively protected with a DMT group to yield the final product.
Quantitative Data Summary
| Step | Reaction | Reagents | Solvent | Yield (%) | Reference |
| 1 | Oxidative Cleavage | Sodium periodate (B1199274) (NaIO₄) | Methanol (B129727)/Water | Quantitative | [2] |
| 2 | Reductive Amination | Pyridine-borane complex | Methanol | 46% | [2] |
| 3 | 7'-O-DMT Protection | 4,4'-Dimethoxytrityl chloride (DMT-Cl) | Anhydrous Pyridine (B92270) | ~90% (estimated) | General knowledge |
Detailed Experimental Protocols
Step 1: Synthesis of Uridine Dialdehyde (Oxidative Cleavage)
Principle: The vicinal diol of the ribose ring in uridine is cleaved by sodium periodate to form a reactive dialdehyde intermediate.
Procedure:
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To a stirred solution of uridine (1 equivalent) in a mixture of methanol and water (e.g., 10:1 v/v), add sodium periodate (1.5 equivalents) portion-wise at room temperature.
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Stir the reaction mixture for 2-4 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, evaporate the solvent under reduced pressure.
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Take up the residue in water and extract with an organic solvent such as ethyl acetate.
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Dry the combined organic phases over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude dialdehyde as a white foam. This intermediate is typically used in the next step without further purification.
Step 2: Synthesis of 7'-Hydroxy-Morpholino Uracil (Reductive Amination)
Principle: The crude dialdehyde is first converted to a more stable intermediate, such as a dioxime, which then undergoes reduction and cyclization to form the morpholino ring. A more direct reductive amination can also be performed. The following protocol is based on a direct reductive amination approach.
Procedure:
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Dissolve the crude uridine dialdehyde (1 equivalent) in anhydrous methanol under an inert atmosphere (e.g., argon).
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Cool the solution in an ice bath.
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Add a solution of ammonium (B1175870) biborate (1.2 equivalents) and sodium cyanoborohydride (2.0 equivalents) in methanol.
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Slowly add acetic acid to maintain a slightly acidic pH.
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Allow the reaction to warm to room temperature and stir for 12-24 hours.
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Quench the reaction by adding an aqueous solution of sodium bicarbonate.
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Extract the product with ethyl acetate.
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica (B1680970) gel column chromatography to obtain 7'-hydroxy-morpholino uracil.
Step 3: Synthesis of 7'-O-DMT-Morpholino Uracil (Selective Protection)
Principle: The primary 7'-hydroxyl group of the morpholino uracil is selectively protected with a 4,4'-dimethoxytrityl (DMT) group using DMT-chloride in the presence of a base. Anhydrous conditions are crucial for the success of this reaction.[3]
Procedure:
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Co-evaporate the 7'-hydroxy-morpholino uracil (1 equivalent) with anhydrous pyridine three times to ensure the substrate is dry.
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Dissolve the dried substrate in anhydrous pyridine under an inert atmosphere.
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Add 4,4'-dimethoxytrityl chloride (DMT-Cl, 1.1 equivalents) portion-wise to the stirred solution at room temperature.
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Stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction by TLC.
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Upon completion, quench the reaction with methanol.
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Remove the pyridine under reduced pressure.
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Dissolve the residue in a suitable organic solvent like dichloromethane (B109758) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
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Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane containing a small amount of triethylamine (B128534) to neutralize the silica gel) to afford the final product, 7'-O-DMT-morpholino uracil. The purification of DMT-protected compounds can also be achieved using hydrophobic interaction chromatography.[4]
Workflow and Logical Relationships
The following diagram illustrates the experimental workflow for the synthesis of 7'-O-DMT-morpholino uracil, highlighting the key stages of synthesis, purification, and characterization.
